4-Benzoylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzoylbenzoic acid and its derivatives has been investigated through different methods. For instance, the ecofriendly synthesis of related compounds involves one-pot, three-component condensation reactions using citric acid as a reaction mediator, demonstrating an interest in developing sustainable and efficient synthesis routes (Warekar et al., 2016). Similarly, other studies have reported the synthesis of various derivatives by cyclocondensation reactions and subsequent reactions with different reagents, highlighting the versatility of 4-Benzoylbenzoic acid in synthesizing a wide range of compounds (Kasımoğulları et al., 2010).
Molecular Structure Analysis
An experimental and theoretical approach to the molecular structure of related compounds has been explored, with studies employing methods like single-crystal X-ray diffraction and computational techniques to understand the compound's geometry and electronic structure (Demir et al., 2010). These studies provide insights into the molecular structure, aiding in the understanding of its reactivity and properties.
Chemical Reactions and Properties
Research has explored various chemical reactions involving 4-Benzoylbenzoic acid, such as its role in the synthesis of heterocyclic compounds and its reactivity towards different nucleophiles and electrophiles. The compound's ability to participate in diverse reactions makes it a valuable entity in synthetic chemistry (Soliman et al., 2010).
Scientific Research Applications
Photolabelling Reagent : Gomis, J. et al. (1999) synthesized [carbonyl-14C]-4-Benzoylbenzoic acid as a photolabelling reagent. This synthesis improved the yield of radioactive benzoylbenzoic derivatives.
Inhibitor of Pyridoxal Kinase : Scholz, G., & Kwok, F. (1989) found that 4-Benzoylbenzoic acid competitively inhibits pyridoxal kinase, providing insights into the enzyme's substrate-binding site.
Synthesis of Radioactive Derivatives : Nakamaye, K., & Yount, R. (1985) prepared [1-14C-Carboxy]-4-benzoylbenzoic acid through a Grignard reaction, facilitating the creation of radioactive compounds.
Chromatographic Studies : Bieganowska, M., & Petruczynik, A. (1995) investigated the chromatographic behavior of 2-benzoylbenzoic acid derivatives, contributing to the understanding of molecular interactions in chromatography.
Antimicrobial and Chemical Detoxifying Functions : Hong, K., & Sun, Gang (2008) incorporated 4-Benzoylbenzoic acid onto cotton fabrics, demonstrating its potential in antimicrobial applications and chemical detoxification.
Catalyst in Photo-oxidation of Sulfides : Pigot, T. et al. (2004) used 4-Benzoylbenzoate, a derivative of 4-Benzoylbenzoic acid, as a catalyst for the photo-oxidation of sulfides.
Characterization of Organic Molecule Interactions : Li, Lei et al. (2014) intercalated 4-Benzoylbenzoic acid into layered double hydroxides, studying the interactions between organic molecules and inorganic materials.
Solubility Studies in High-Temperature Solutions : Sunsandee, Niti et al. (2013) researched the aqueous solubility of 4-position substituted benzoic acid compounds, including 4-Benzoylbenzoic acid, at high temperatures.
Safety And Hazards
4-Benzoylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers The paper “pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid” provides a comprehensive analysis of the absorption spectra of 4-Benzoylbenzoic acid . The study combined UV-Vis spectroscopy, 1H-NMR spectroscopy, quantum chemical calculations, and molecular dynamics simulations to investigate the absorption spectra of 4-Benzoylbenzoic acid .
properties
IUPAC Name |
4-benzoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQUPKAISSPFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209996 | |
Record name | 4-Benzoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylbenzoic acid | |
CAS RN |
611-95-0 | |
Record name | 4-Benzoylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzoylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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